REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:14][CH:13]2[C:15](=O)[CH:10]([CH2:11][CH2:12]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.Cl.[NH2:21][OH:22]>N1C=CC=CC=1>[CH2:1]([N:8]1[CH2:14][CH:13]2[C:15](=[N:21][OH:22])[CH:10]([CH2:11][CH2:12]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
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19 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CCC(C1)C2=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
8.78 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred on a 100° C. oil-bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
are heated
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated
|
Type
|
ADDITION
|
Details
|
To the residue 65 ml of 2.5 N sodium hydroxide solution is added
|
Type
|
EXTRACTION
|
Details
|
the resulting solution is extracted with 3×120 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extractum is dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting oil is purified by column chromatography (n-hexane-ethyl acetate from 9:1 to 1:1)
|
Type
|
CUSTOM
|
Details
|
to obtain 11.05 g (54%) of white, crystalline material
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CCC(C1)C2=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |